3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide
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Overview
Description
3,4-Dimethyl-N-(2-oxoindolin-5-yl)benzamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound features an indole nucleus, which is a common structural motif in many bioactive molecules.
Scientific Research Applications
3,4-Dimethyl-N-(2-oxoindolin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
Target of Action
The primary targets of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide are protein kinases . These enzymes play a crucial role in regulating cellular processes such as cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets by inhibiting their activity . It has shown significant inhibitory effects on various protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of protein kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell division and growth, signal transduction, and metabolism . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
The compound’s solubility and protein binding properties are important factors that can influence its bioavailability
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . By inhibiting the activity of key protein kinases, the compound disrupts normal cellular processes, leading to a decrease in cell growth and division .
Preparation Methods
The synthesis of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2-oxoindoline-5-amine under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
3,4-Dimethyl-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole nucleus.
Comparison with Similar Compounds
3,4-Dimethyl-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid involved in protein synthesis and precursor to neurotransmitters like serotonin.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2-oxoindoline moiety, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-3-4-12(7-11(10)2)17(21)18-14-5-6-15-13(8-14)9-16(20)19-15/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPGJUUZJKCTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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